molecular formula C10H11ClF3NO B8158127 1-(3-Chloro-5-(2,2,2-trifluoroethoxy)phenyl)ethanamine

1-(3-Chloro-5-(2,2,2-trifluoroethoxy)phenyl)ethanamine

Cat. No.: B8158127
M. Wt: 253.65 g/mol
InChI Key: BNXMTZFYCNXFSX-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-(2,2,2-trifluoroethoxy)phenyl)ethanamine is an organic compound characterized by the presence of a chloro-substituted phenyl ring and a trifluoroethoxy group. This compound is of interest due to its unique chemical structure, which imparts specific properties and reactivity patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-5-(2,2,2-trifluoroethoxy)phenyl)ethanamine typically involves the reaction of 3-chloro-5-(2,2,2-trifluoroethoxy)benzaldehyde with ethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-5-(2,2,2-trifluoroethoxy)phenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(3-Chloro-5-(2,2,2-trifluoroethoxy)phenyl)ethanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-(2,2,2-trifluoroethoxy)phenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-5-trifluoromethylphenyl)-2,2,2-trifluoroethanone
  • 3-Chloro-5-(trifluoromethyl)benzene
  • 3-Chloro-5-(trifluoromethyl)benzoic acid

Uniqueness

1-(3-Chloro-5-(2,2,2-trifluoroethoxy)phenyl)ethanamine is unique due to the presence of both chloro and trifluoroethoxy groups, which impart distinct chemical properties and reactivity patterns. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-[3-chloro-5-(2,2,2-trifluoroethoxy)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF3NO/c1-6(15)7-2-8(11)4-9(3-7)16-5-10(12,13)14/h2-4,6H,5,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXMTZFYCNXFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)Cl)OCC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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